molecular formula C18H22N4O2S2 B2412581 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392299-99-9

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No. B2412581
CAS RN: 392299-99-9
M. Wt: 390.52
InChI Key: PVYGZKABUOZUPJ-UHFFFAOYSA-N
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Description

This compound is a derivative of 3,4-dihydroquinolin-1(2H)-one . The 3,4-dihydroquinolin-1(2H)-one scaffold is a bioactive natural scaffold that has been used for plant disease management .

Scientific Research Applications

Antioomycete Activity

The compound has demonstrated promising antioomycete activity against the phytopathogen Pythium recalcitrans. Researchers synthesized 59 derivatives of this scaffold using the Castagnoli–Cushman reaction. Among these derivatives, compound I23 exhibited the highest in vitro potency against P. recalcitrans, surpassing the commercial fungicide hymexazol. Additionally, I23 showed significant in vivo preventive efficacy at specific doses, suggesting its potential as an antioomycete agent .

Mode of Action

Studies have indicated that the mode of action of compound I23 involves disrupting the biological membrane systems of P. recalcitrans. Physiological, biochemical, ultrastructural, and lipidomics analyses supported this hypothesis. Understanding the mechanism of action is crucial for further optimization and design of potent derivatives .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (3D-QSAR) models revealed the importance of the C4-carboxyl group and other structural features for activity. These insights can guide future modifications to enhance antioomycete properties .

Natural Product Mimicry

Natural products (NPs) often serve as sources of agrochemical active ingredients. However, their complexity and limited availability can hinder direct application. Synthetic mimics derived from NPs, such as the 3,4-dihydroisoquinolin-1(2H)-one scaffold, offer a solution. The Castagnoli–Cushman reaction facilitates the synthesis of bioactive derivatives for crop protection .

Other Natural Occurrences

Apart from synthetic derivatives, naturally occurring 3,4-dihydroquinoline-2-one derivatives have been isolated from extremophilic sources. These compounds exhibit diverse biological activities and may inspire further research .

Lead Compound

Compound 1, with its acid head and cyclic tail containing the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline skeleton, shows promise as a binding moiety for both PPARα and PPARγ. Its potential applications extend beyond antioomycete activity .

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-12(2)10-15(23)19-17-20-21-18(26-17)25-11-16(24)22-9-5-7-13-6-3-4-8-14(13)22/h3-4,6,8,12H,5,7,9-11H2,1-2H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYGZKABUOZUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

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